molecular formula C11H13BrO B3099123 1-Bromo-3-(cyclobutylmethoxy)benzene CAS No. 1351385-19-7

1-Bromo-3-(cyclobutylmethoxy)benzene

Cat. No.: B3099123
CAS No.: 1351385-19-7
M. Wt: 241.12
InChI Key: NRBGCJODKBODKA-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclobutylmethoxy)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a bromine atom at position 1 and a cyclobutylmethoxy group (-OCH₂C₄H₇) at position 3. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound has been utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. The cyclobutylmethoxy group introduces steric bulk and moderate electron-donating effects, influencing its reactivity in cross-coupling reactions and solubility in organic solvents.

Properties

IUPAC Name

1-bromo-3-(cyclobutylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBGCJODKBODKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene is then reacted with cyclobutylmethanol in the presence of a base to form 1-Bromo-3-(cyclobutylmethoxy)benzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as phenols, amines, or ethers.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products may include alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(cyclobutylmethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclobutylmethoxy)benzene involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The cyclobutylmethoxy group can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups : 1-Bromo-3-(trifluoromethoxy)benzene exhibits high reactivity in Pd-catalyzed arylations (e.g., with imidazopyridines) due to the electron-withdrawing -OCF₃ group, which facilitates oxidative addition to palladium catalysts. Yields exceed 90% in such reactions .
  • Electron-Donating Groups : Compounds like this compound and its cyclopropylmethoxy analog show moderate reactivity in coupling reactions, as the alkoxy groups donate electron density, slowing oxidative addition .

Steric Effects

  • The cyclobutylmethoxy group in this compound introduces greater steric hindrance compared to smaller substituents (e.g., methoxy or cyclopropymethoxy). This can reduce reaction rates in sterically sensitive transformations.

Physicochemical Properties

Compound Name Solubility (Predicted) LogP Melting/Boiling Points
This compound Low in water ~3.2 Not reported
1-Bromo-3-(trifluoromethoxy)benzene Low in water ~2.8 Not reported
1-Bromo-3-chloro-2-methoxybenzene Moderate in DCM ~2.5 Not reported
  • Lipophilicity (LogP) increases with larger alkyl substituents (e.g., cyclobutylmethoxy vs. methoxy).
  • Chloroethoxy derivatives (e.g., 1-Bromo-3-(2-chloroethoxy)benzene) exhibit higher polarity due to the -Cl group .

Biological Activity

1-Bromo-3-(cyclobutylmethoxy)benzene, with the CAS number 1351385-19-7, is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a cyclobutylmethoxy group attached to a benzene ring. The molecular formula is C11H13BrO, and it has a molecular weight of 241.13 g/mol.

PropertyValue
Molecular FormulaC11H13BrO
Molecular Weight241.13 g/mol
CAS Number1351385-19-7
Melting PointNot available
SolubilitySoluble in organic solvents

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Some derivatives of brominated compounds have shown effectiveness against bacterial strains, suggesting that this compound might possess similar properties.
  • Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory activities, which could be relevant for conditions such as arthritis and other inflammatory disorders.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or microbial resistance.

Case Studies and Research Findings

  • Antimicrobial Study : A study investigating various brominated compounds found that certain structural features, including the presence of halogens like bromine, enhance antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area.
  • Anti-inflammatory Research : In a related study focused on cyclobutyl derivatives, researchers observed significant reductions in cytokine production in vitro when exposed to similar compounds. This points to a possible anti-inflammatory effect that warrants further investigation into this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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